molecular formula C20H28ClFN2O2 B11456699 N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

Cat. No.: B11456699
M. Wt: 382.9 g/mol
InChI Key: UGVNAEDCYYSTBZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 4-methylcyclohexanecarboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 3-chloro-4-fluoroaniline and the carboxyl group of 4-methylcyclohexanecarboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl ring, while oxidation or reduction could modify the functional groups present in the compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound may serve as a tool for studying biological pathways and mechanisms, especially those involving protein-ligand interactions.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
  • N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

Uniqueness

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to its combination of a chloro-fluorophenyl group with a leucinamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H28ClFN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluoroanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C20H28ClFN2O2/c1-12(2)10-18(24-19(25)14-6-4-13(3)5-7-14)20(26)23-15-8-9-17(22)16(21)11-15/h8-9,11-14,18H,4-7,10H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

UGVNAEDCYYSTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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